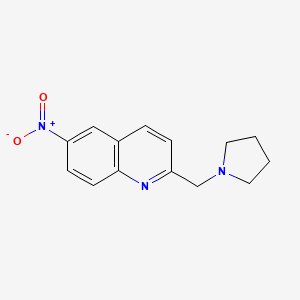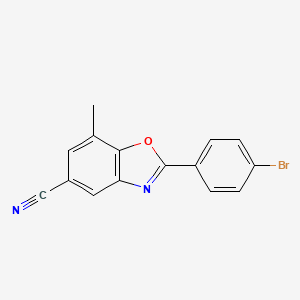
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carbonitrile group attached to the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 4-bromobenzaldehyde with 2-amino-4-methylbenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include various substituted benzoxazole derivatives.
Oxidation Reactions: Products include oxides and hydroxyl derivatives.
Reduction Reactions: Products include primary amines.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in the target protein, while the benzoxazole ring can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-1,3-benzoxazole
- 2-(4-Bromophenyl)-7-methyl-1,3-benzothiazole
- 2-(4-Bromophenyl)-1,3-benzimidazole
Uniqueness
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in various chemical reactions and enhance the compound’s biological activity. The combination of the bromophenyl group and the benzoxazole ring also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H9BrN2O |
|---|---|
Peso molecular |
313.15 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C15H9BrN2O/c1-9-6-10(8-17)7-13-14(9)19-15(18-13)11-2-4-12(16)5-3-11/h2-7H,1H3 |
Clave InChI |
MGHYFWQPSCGCSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1OC(=N2)C3=CC=C(C=C3)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
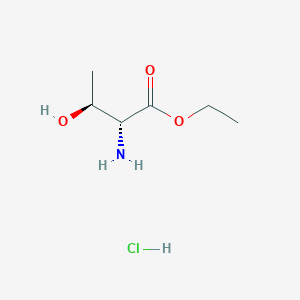

![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
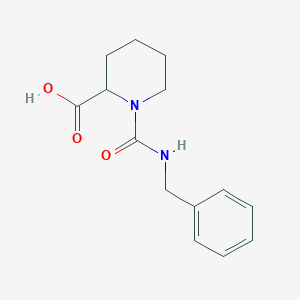
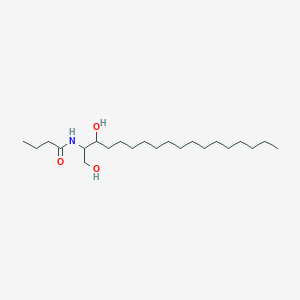
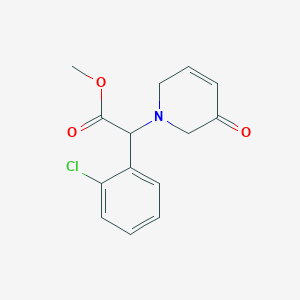
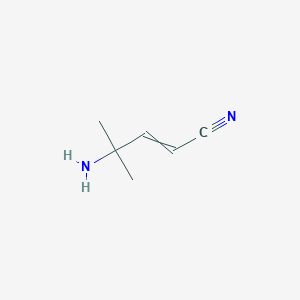

![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)


